molecular formula C28H38ClN3O2S B096144 Perphenazine enanthate CAS No. 17528-28-8

Perphenazine enanthate

Numéro de catalogue: B096144
Numéro CAS: 17528-28-8
Poids moléculaire: 516.1 g/mol
Clé InChI: PWEGQJCIAMJJHC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of perphenazine enanthate involves the esterification of perphenazine with enanthic acid. The process typically uses toluene and dimethylbenzene as solvents, followed by a condensation reaction . The reaction mixture is then subjected to distillation, washing, pickling, alkali cleaning, and hot water washing to obtain the crude product. The crude product is further purified using acetone and activated carbon, followed by crystallization and drying .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation units to handle the increased volume of reactants and products. The reaction conditions are optimized to ensure maximum yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Perphenazine enanthate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield secondary amines .

Applications De Recherche Scientifique

Perphenazine enanthate has several scientific research applications, including:

Mécanisme D'action

Perphenazine enanthate exerts its effects by binding to dopamine D1 and D2 receptors, inhibiting their activity . This action blocks the dopamine neurotransmitter receptors in the chemoreceptor trigger zone and vomiting center, leading to its anti-emetic effects. Additionally, this compound binds to alpha-adrenergic receptors, contributing to its overall pharmacological profile .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Perphenazine enanthate is unique due to its specific ester formulation, which allows for a long-acting depot effect. This formulation ensures sustained release and prolonged therapeutic effects, reducing the need for frequent dosing . Additionally, this compound has a lower metabolic risk compared to some second-generation antipsychotics, making it a valuable option for long-term maintenance therapy .

Activité Biologique

Perphenazine enanthate is a depot formulation of the antipsychotic drug perphenazine, used primarily for the treatment of schizophrenia. This compound is notable for its long-acting properties, allowing for less frequent dosing compared to oral formulations. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.

Chemical and Pharmacological Profile

Chemical Structure and Properties:

  • Chemical Formula: C28_{28}H38_{38}ClN3_3O2_2S
  • Molar Mass: 516.14 g/mol
  • Administration Route: Intramuscular injection in sesame oil

This compound acts as a prodrug that converts to perphenazine upon administration. It is classified as a typical antipsychotic within the phenothiazine family, specifically a piperazinyl phenothiazine derivative.

This compound primarily exerts its effects through:

  • Dopamine Receptor Antagonism: It binds to dopamine D1 and D2 receptors, inhibiting their activity, which is crucial for its antipsychotic effects. The inhibition of D2 receptors in particular is associated with reduced psychotic symptoms.
  • Serotonin Receptor Interaction: It also interacts with serotonin receptors (5-HT), contributing to its efficacy in managing schizophrenia symptoms.

Pharmacokinetics

The pharmacokinetic characteristics of this compound are essential for understanding its therapeutic use:

  • Bioavailability: Approximately 40% following oral administration; however, as a depot injection, it provides sustained release.
  • Half-Life: Ranges from 4 to 7 days, allowing for bi-weekly administration.
  • Time to Peak Levels: Achieved within 2 to 3 days post-injection .

Efficacy in Schizophrenia Treatment

Multiple studies have evaluated the effectiveness of this compound in treating schizophrenia. A summary of findings from various clinical trials is presented below:

StudySample SizeDurationComparisonKey Findings
Ahlfors (1980)1726 monthsThis compound vs. clopenthixol decanoateNo significant differences in global improvement or relapse rates. Higher need for anticholinergic drugs in the perphenazine group (RR 1.12).
Tegeler (1979)646 weeksThis compound vs. perphenazine decanoateMore movement disorders observed in the enanthate group (RR 1.36).
Eufe (1979)77VariableVarious depot antipsychoticsNo significant differences between groups regarding global state or dropout rates .

These studies indicate that while this compound is effective in managing schizophrenia symptoms, it may be associated with a higher incidence of movement disorders compared to other depot formulations.

Safety Profile and Side Effects

The side effects of this compound are consistent with those observed with other typical antipsychotics:

  • Extrapyramidal Symptoms (EPS): Including akathisia, tardive dyskinesia, and parkinsonism.
  • Anticholinergic Effects: Such as dry mouth and constipation, often requiring additional medication for management.
  • Neuroleptic Malignant Syndrome (NMS): A rare but serious condition that can occur with antipsychotic medications .

Propriétés

Numéro CAS

17528-28-8

Formule moléculaire

C28H38ClN3O2S

Poids moléculaire

516.1 g/mol

Nom IUPAC

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl heptanoate

InChI

InChI=1S/C28H38ClN3O2S/c1-2-3-4-5-11-28(33)34-21-20-31-18-16-30(17-19-31)14-8-15-32-24-9-6-7-10-26(24)35-27-13-12-23(29)22-25(27)32/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3

Clé InChI

PWEGQJCIAMJJHC-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

SMILES canonique

CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Key on ui other cas no.

17528-28-8

Pictogrammes

Irritant; Health Hazard

Synonymes

perphenazine enanthate

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.